PD 184161
Overview
Description
PD184161 is a novel compound known for its role as an inhibitor of mitogen-activated protein kinase kinase (MEK). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and neurological conditions. PD184161 functions by inhibiting the MEK-ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival .
Mechanism of Action
Target of Action
PD 184161, also known as 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a potent and selective inhibitor of MEK1/2 . MEK1/2 are key components of the Raf/MEK/ERK pathway , which plays a major role in the regulation of cellular growth, differentiation, and proliferation .
Mode of Action
This compound inhibits MEK activity in a time- and concentration-dependent manner . By inhibiting MEK1/2, this compound prevents the activation of extracellular signal-regulated kinase (ERK), thereby blocking the downstream signaling of the Raf/MEK/ERK pathway .
Biochemical Pathways
The Raf/MEK/ERK pathway is involved in the regulation of various cellular functions. One of these functions is the regulation of immediate-early target genes such as Arc, Junb, and Fos . By inhibiting MEK1/2, this compound disrupts this pathway, leading to changes in gene expression and cellular function .
Result of Action
This compound has been shown to inhibit cell proliferation and induce apoptosis . In addition, it has been found to reduce cell death and altered gene expression in cultured neurons and mice undergoing excitotoxicity . These effects suggest that this compound could have potential therapeutic applications in conditions such as cancer and neurodegenerative disorders.
Preparation Methods
PD184161 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of PD184161 is synthesized using a combination of organic reagents under controlled conditions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its biological activity and stability.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial production methods for PD184161 involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.
Chemical Reactions Analysis
PD184161 undergoes several types of chemical reactions, including:
Oxidation: PD184161 can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PD184161 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups in PD184161 with other groups, potentially altering its properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PD184161 has a wide range of scientific research applications, including:
Cancer research: PD184161 has been studied extensively for its potential to inhibit the growth of various cancer cells, including hepatocellular carcinoma and gallbladder carcinoma. .
Neurological studies: PD184161 has been investigated for its neuroprotective effects, particularly in models of ischemic stroke.
Cell signaling research: PD184161 is used as a tool to study the MEK-ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
PD184161 is unique among MEK inhibitors due to its high potency and selectivity. It is structurally related to other MEK inhibitors such as CI-1040, PD098059, and U0126, but it exhibits greater efficacy in inhibiting MEK activity and reducing tumor growth . Similar compounds include:
CI-1040: Another MEK inhibitor with similar mechanisms of action but lower potency compared to PD184161.
PD098059: A MEK inhibitor that is less effective than PD184161 in inhibiting MEK activity.
U0126: A widely used MEK inhibitor with a broader range of biological activities but lower selectivity compared to PD184161
PD184161 stands out due to its ability to inhibit MEK activity in a time- and concentration-dependent manner, making it a valuable tool for both research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZMSLGVUSPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClF2IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433041 | |
Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-67-9 | |
Record name | 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212631-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-184161 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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